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molecular formula C12H9NO4 B7867051 4-(2-Nitrophenoxy)phenol

4-(2-Nitrophenoxy)phenol

Cat. No. B7867051
M. Wt: 231.20 g/mol
InChI Key: HCPZTWLWRNMUJJ-UHFFFAOYSA-N
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Patent
US06162832

Procedure details

To a solution of 4-(2-nitrophenoxy)phenyl acetate (6.32 g, 23.2 mmol) in methanol (100 ml) was added potassium carbonate (6.39 g, 46.3 mmol), followed by reflux for 3 hours. The reaction solution was poured into water, made acidic with hydrochloric acid and extracted with chloroform. The organic layer was washed with water and a saturated aqueous sodium chloride solution and dried. The solvent was evaporated under reduced pressure to give the title compound (5.35 g).
Name
4-(2-nitrophenoxy)phenyl acetate
Quantity
6.32 g
Type
reactant
Reaction Step One
Quantity
6.39 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[N+:18]([O-:20])=[O:19])=[CH:7][CH:6]=1)(=O)C.C(=O)([O-])[O-].[K+].[K+].O.Cl>CO>[N+:18]([C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[O:11][C:8]1[CH:7]=[CH:6][C:5]([OH:4])=[CH:10][CH:9]=1)([O-:20])=[O:19] |f:1.2.3|

Inputs

Step One
Name
4-(2-nitrophenoxy)phenyl acetate
Quantity
6.32 g
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C=C1)OC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
6.39 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by reflux for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium chloride solution and dried
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(OC2=CC=C(C=C2)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.35 g
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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